molecular formula C12H17ClN2 B1427096 4-Chloro-2-cyclohexyl-5,6-dimethylpyrimidine CAS No. 1059172-90-5

4-Chloro-2-cyclohexyl-5,6-dimethylpyrimidine

Cat. No.: B1427096
CAS No.: 1059172-90-5
M. Wt: 224.73 g/mol
InChI Key: JEKNEYWDWGUCSI-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclohexyl-5,6-dimethylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of a chlorine atom at position 4, a cyclohexyl group at position 2, and two methyl groups at positions 5 and 6. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-cyclohexyl-5,6-dimethylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclohexyl-4,6-dimethylpyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl3) to introduce the chlorine atom at position 4. The reaction is usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyclohexyl-5,6-dimethylpyrimidine can undergo several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at position 4 can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the chlorine atom is replaced by an aryl or alkyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce aryl- or alkyl-substituted pyrimidines.

Scientific Research Applications

4-Chloro-2-cyclohexyl-5,6-dimethylpyrimidine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals, pharmaceuticals, and materials science.

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclohexyl-5,6-dimethylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,6-dimethylpyrimidine: Lacks the cyclohexyl group, making it less hydrophobic.

    4-Chloro-2,6-dimethylpyrimidine: Lacks the cyclohexyl group, affecting its steric properties.

    2-Cyclohexyl-4,6-dimethylpyrimidine: Lacks the chlorine atom, altering its reactivity.

Uniqueness

4-Chloro-2-cyclohexyl-5,6-dimethylpyrimidine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both the chlorine atom and the cyclohexyl group enhances its reactivity and potential interactions with biological

Properties

IUPAC Name

4-chloro-2-cyclohexyl-5,6-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c1-8-9(2)14-12(15-11(8)13)10-6-4-3-5-7-10/h10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKNEYWDWGUCSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1Cl)C2CCCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

POCl3 (220 ml, 2.4 mol, ˜26 eq) was cooled to ˜−50° C. before being carefully treated with 2-cyclohexyl-5,6-dimethylpyrimidin-4-ol (28.9 g, ‘92 mmol’, 1 eq). The cooling bath was then removed and the pot allowed to warm to RT followed by heating to reflux for 6 h. The RM was concentrated, treated with ice and saturated NaHCO3 and extracted into Et2O before being dried (sodium sulfate)/concentrated. The resulting oil was subjected to column chromatography using EtOAc (10%): 40-60 Petrols (90%) as eluent to yield 4-chloro-2-cyclohexyl-5,6-dimethylpyrimidine as an oil (5.7011 g, 28% over first two steps). 1H (400 MHz, DMSO) 1.16-1.90 (10H, m), 2.26 (3H, s), 2.46 (3H, s), 2.60-2.75 (1H, m). ES+225.
Name
Quantity
220 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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